

Application Note: Scale-Up Synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: *3-Methoxy-4-methyl-2-nitrobenzoic acid*

CAS No.: 57281-77-3

Cat. No.: B1391056

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **3-Methoxy-4-methyl-2-nitrobenzoic acid** (CAS: 57281-77-3). This compound is a critical scaffold in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of antitubercular agents and kinase inhibitors.

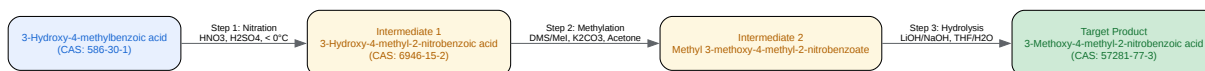
While direct nitration of 3-methoxy-4-methylbenzoic acid is theoretically possible, it frequently suffers from poor regioselectivity, favoring the sterically less hindered 6-nitro isomer. To ensure high purity and yield at scale, this protocol utilizes a hydroxyl-directed nitration strategy starting from 3-hydroxy-4-methylbenzoic acid, followed by O-methylation and hydrolysis. This route leverages the strong ortho-directing power of the hydroxyl group to secure the challenging C2-nitro position.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the steric crowding at the C2 position (sandwiched between the carboxyl and alkoxy groups).

- Challenge: Direct nitration of 3-methoxy-4-methylbenzoic acid yields a mixture of 2-nitro (target) and 6-nitro (undesired) isomers, with the 6-nitro often predominating due to steric freedom.
- Solution: Use 3-hydroxy-4-methylbenzoic acid as the starting material.[1] The free phenolic hydroxyl group forms a hydrogen-bond network with the carboxyl group and the nitronium ion, stabilizing the transition state for substitution at the C2 position.
- Workflow:
 - Regioselective Nitration: Nitration of 3-hydroxy-4-methylbenzoic acid to yield 3-hydroxy-4-methyl-2-nitrobenzoic acid.
 - Global Methylation: Methylation of both the phenol and carboxylic acid to yield methyl 3-methoxy-4-methyl-2-nitrobenzoate.
 - Selective Hydrolysis: Saponification of the methyl ester to yield the final free acid.

Synthesis Pathway Diagram[2]



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Figure 1: Strategic synthesis pathway avoiding regioselectivity issues associated with direct nitration of the anisole derivative.

Process Safety Assessment (Critical)

Scale-up of nitro-compounds involves significant thermal risks. The following parameters must be strictly controlled.

Hazard Class	Risk Description	Mitigation Strategy
Exotherm	Nitration is highly exothermic. Runaway reactions can occur if reagent addition is too fast.	Dosing Control: Addition of HNO ₃ must be rate-limited by reactor temperature (T < 0°C). Use active jacket cooling.
Gas Evolution	Generation of NO _x fumes during nitration.	Efficient scrubber system (NaOH) required.
Shock Sensitivity	Polynitrated by-products can be shock-sensitive.	Strict stoichiometry control (1.05 eq HNO ₃) to prevent dinitration. Do not distill distillation residues to dryness.
Toxicity	Dimethyl sulfate (DMS) and Methyl Iodide (MeI) are potent alkylating agents.	Use closed systems. Decontaminate spills with aqueous ammonia/ethanol.

Detailed Experimental Protocols

Step 1: Nitration of 3-Hydroxy-4-methylbenzoic Acid

Objective: Introduce the nitro group at the C2 position.

- Reagents:
 - 3-Hydroxy-4-methylbenzoic acid (1.0 eq)
 - Nitric Acid (70%, 1.1 eq)
 - Sulfuric Acid (conc., solvent/catalyst, 5-8 vol)
 - Water/Ice (for quenching)[2]

Protocol:

- Charge Sulfuric Acid into a jacketed glass reactor. Cool to -5°C.

- Slowly add 3-Hydroxy-4-methylbenzoic acid portion-wise, maintaining internal temperature < 0°C. Stir until dissolved.
- Prepare a mixture of Nitric Acid and Sulfuric Acid (1:3 v/v) in a separate vessel, pre-cooled to 0°C.
- Critical Step: Add the mixed acid solution dropwise to the reactor.
 - Rate Limit: Maintain internal temperature between -5°C and 0°C.
 - Observation: Solution will darken; brown fumes (NO_x) may evolve if temp spikes.
- After addition, stir at 0°C for 2 hours. Monitor by HPLC (Target: >95% conversion).
- Quench: Pour the reaction mixture slowly onto crushed ice (10 wt equiv) with vigorous stirring. The product will precipitate as a yellow solid.
- Filter the solid. Wash the cake with cold water (3x) until the filtrate pH is > 4.
- Purification: Recrystallize from Ethanol/Water (1:1) to remove any 6-nitro isomer.
- Drying: Vacuum oven at 45°C.
 - Yield Target: 75-85%
 - Identity: 3-Hydroxy-4-methyl-2-nitrobenzoic acid.[3]

Step 2: Global Methylation

Objective: Convert the phenol and carboxylic acid to the methyl ether and methyl ester, respectively.

- Reagents:
 - Intermediate 1 (1.0 eq)[4]
 - Dimethyl Sulfate (DMS) (2.5 eq) OR Methyl Iodide (MeI) (2.5 eq)
 - Potassium Carbonate (K₂CO₃) (3.0 eq, anhydrous)

- Acetone (10 vol)

Protocol:

- Charge Intermediate 1, K_2CO_3 , and Acetone into the reactor.
- Add Dimethyl Sulfate dropwise at room temperature.
 - Safety: DMS is highly toxic. Use appropriate PPE and engineering controls.
- Heat the mixture to Reflux (approx. $56^\circ C$) for 4–6 hours.
- Monitor by TLC/HPLC (Disappearance of phenol peak).
- Cool to room temperature. Filter off inorganic salts (K_2CO_3/K_2SO_4).
- Concentrate the filtrate under reduced pressure to obtain the crude ester (Methyl 3-methoxy-4-methyl-2-nitrobenzoate).
- Optional: If purity < 95%, pass through a short silica plug (Eluent: Hexane/EtOAc).

Step 3: Hydrolysis to Final Product

Objective: Selectively hydrolyze the methyl ester to the free acid without affecting the methyl ether.

- Reagents:
 - Intermediate 2 (Crude Ester)
 - Lithium Hydroxide ($LiOH \cdot H_2O$) (2.0 eq) or NaOH (2.0 eq)
 - THF (5 vol) / Water (5 vol)

Protocol:

- Dissolve Intermediate 2 in THF/Water mixture.
- Add LiOH (or NaOH). Stir at Ambient Temperature ($20\text{--}25^\circ C$).

- Note: Heating is usually not required and avoids potential degradation of the nitro group.
- Monitor hydrolysis by HPLC (approx. 2–4 hours).
- Workup:
 - Evaporate THF under reduced pressure.
 - Acidify the remaining aqueous phase with 1N HCl to pH 2–3. The product will precipitate.
- Filter the white/off-white solid. Wash with water.
- Final Purification: Recrystallize from Ethyl Acetate/Hexane or Methanol/Water.
- Final Yield: 85-90% (for step 3).

Analytical Specifications

Test	Method	Acceptance Criteria
Appearance	Visual	White to pale yellow crystalline powder
Identification	¹ H-NMR (DMSO-d ₆)	Confirms structure; distinct OMe singlet (~3.8 ppm), Ar-Me singlet (~2.3 ppm)
Purity	HPLC (C18, ACN/H ₂ O)	≥ 98.0% (Area %)
Regioisomer Content	HPLC	≤ 0.5% (6-nitro isomer)
Water Content	Karl Fischer	≤ 0.5%

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Temperature too high (>5°C) causing dinitration or oxidation.	Ensure strict cooling (-5°C) during addition. Check cryostat efficiency.
High 6-Nitro Isomer	Starting material was methoxy-acid, not hydroxy-acid.	Verify starting material identity. [4][2] The hydroxy group is essential for C2 direction.
Incomplete Methylation	Wet solvent or old K ₂ CO ₃ .	Use anhydrous acetone and freshly ground/dried K ₂ CO ₃ .
Dark Product Color	Oxidation by-products.	Recrystallize with activated charcoal treatment.

References

- Nitration Regiochemistry: Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds.
 - Source:
- Target Molecule Data: **3-Methoxy-4-methyl-2-nitrobenzoic acid** (CAS 57281-77-3). [5][6][7][8][9][10] Physical properties and identifiers.
 - Source:
- Biosynthetic Relevance: Antibiotics targeting tuberculosis: Biosynthesis of A... (Cites 3-hydroxy-4-methyl-2-nitrobenzoic acid as a precursor). [3]
 - Source:
- Starting Material: 3-Hydroxy-4-methylbenzoic acid (CAS 586-30-1). [1]
 - Source: [1]

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